molecular formula C5H4BClFNO2 B567481 (6-Chloro-2-fluoropyridin-3-yl)boronic acid CAS No. 1256345-66-0

(6-Chloro-2-fluoropyridin-3-yl)boronic acid

Cat. No.: B567481
CAS No.: 1256345-66-0
M. Wt: 175.35
InChI Key: AYPTVURLQVNETR-UHFFFAOYSA-N
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Description

“(6-Chloro-2-fluoropyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1256345-66-0 . It has a molecular weight of 175.35 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4BClFNO2/c7-4-2-1-3 (6 (10)11)5 (8)9-4/h1-2,10-11H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound’s exact physical and chemical properties, such as melting point or solubility, are not provided in the search results.

Scientific Research Applications

Molecular Interactions and Applications

The study of boron-containing compounds, such as boronic acids, iminoboronates, and oxaboroles, has expanded due to their potential applications across pharmaceuticals and biology. One specific compound, obtained by reacting L-proline with 2-fluoro-3-pyridineboronic acid, showcases significant pharmaceutical and biological application potential. This compound, characterized through various spectroscopic and quantum chemical methods, demonstrated important molecular interactions, notably coordinate N→B dative bonds and various non-covalent interactions, suggesting its suitability for further medical, pharmacological, and biological studies (Hernández-Negrete et al., 2021).

Synthesis and Chemical Reactivity

Boronic acids serve as crucial intermediates in organic synthesis, highlighted by their role in iterative and regioselective cross-couplings to create complex chemical structures. For example, the synthesis of various heteroarylpyridine scaffolds via Suzuki–Miyaura cross-couplings using functionalized heteroaryl and arylboronic acids demonstrates the versatility and synthetic utility of these compounds. This method allows for the efficient creation of compounds with potential applications in drug discovery and material science (Daykin et al., 2010).

Sensing and Diagnostic Applications

Boronic acids have found extensive use in sensing applications due to their ability to interact with biologically relevant diols and polyols. This interaction is pivotal for developing sensors that can detect saccharides, peptidoglycans, and other biologically relevant molecules. Studies have highlighted the structural-reactivity relationships governing boronic acid binding affinity, providing insights into designing organoboron compounds for sensing, delivery, and materials chemistry (Brooks et al., 2018).

Biomedical and Therapeutic Applications

Research into boronic acid derivatives, including studies on their fluorescent properties and interactions with biological molecules, suggests potential applications in biomedical sensor design. The fluorescence quenching properties of boronic acid derivatives in various solvents have been studied, indicating their utility in designing fluorescent sensors for biological and chemical analytes. This area of research opens up possibilities for the development of novel diagnostic tools and therapeutic agents (Melavanki, 2018).

Mechanism of Action

The mechanism of action for “(6-Chloro-2-fluoropyridin-3-yl)boronic acid” is not specified in the search results. Boronic acids are often used in the synthesis of biologically active molecules .

Safety and Hazards

“(6-Chloro-2-fluoropyridin-3-yl)boronic acid” is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(6-chloro-2-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPTVURLQVNETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674883
Record name (6-Chloro-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-66-0
Record name B-(6-Chloro-2-fluoro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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